molecular formula C18H21N5O2 B12243941 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B12243941
M. Wt: 339.4 g/mol
InChI Key: PJMYWXSNHXAZBN-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Halogens (e.g., chlorine, bromine) for halogenation; nitric acid for nitration.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide shares structural similarities with other pyrazole derivatives, such as:
    • 1,3,5-trimethyl-1H-pyrazole-4-carboxamide
    • 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl derivatives

Uniqueness

    Structural Features: The presence of both the hydroxyl and carboxamide groups in the same molecule provides unique reactivity and potential for diverse applications.

    Bioactivity: The specific arrangement of functional groups may confer unique biological activity, making it a valuable compound for drug development and biochemical research.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H21N5O2/c1-12-17(13(2)22(3)21-12)18(25)19-11-16(24)14-5-7-15(8-6-14)23-10-4-9-20-23/h4-10,16,24H,11H2,1-3H3,(H,19,25)

InChI Key

PJMYWXSNHXAZBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

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